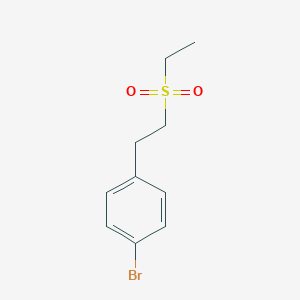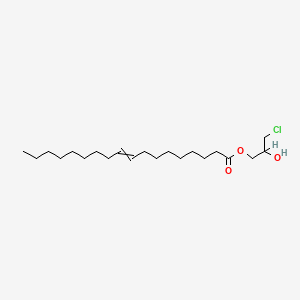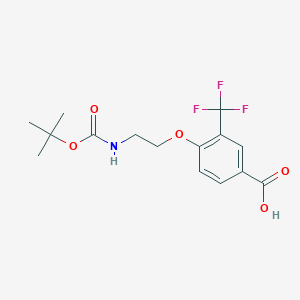
4-(2-((tert-Butoxycarbonyl)amino)ethoxy)-3-(trifluoromethyl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-((tert-Butoxycarbonyl)amino)ethoxy)-3-(trifluoromethyl)benzoic acid is a complex organic compound that features a tert-butoxycarbonyl (Boc) protected amino group, an ethoxy linker, and a trifluoromethyl-substituted benzoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-((tert-Butoxycarbonyl)amino)ethoxy)-3-(trifluoromethyl)benzoic acid typically involves multiple steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Formation of the Ethoxy Linker: The protected amino group is then reacted with an ethoxy-containing reagent under suitable conditions to form the ethoxy linker.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a trifluoromethylating agent.
Formation of the Benzoic Acid Moiety: The final step involves the formation of the benzoic acid moiety through a series of reactions, including oxidation and hydrolysis.
Industrial Production Methods
Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .
Análisis De Reacciones Químicas
Types of Reactions
4-(2-((tert-Butoxycarbonyl)amino)ethoxy)-3-(trifluoromethyl)benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can be carried out to introduce or replace functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
4-(2-((tert-Butoxycarbonyl)amino)ethoxy)-3-(trifluoromethyl)benzoic acid has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as a precursor for drug candidates.
Materials Science: It is utilized in the design and synthesis of novel materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-(2-((tert-Butoxycarbonyl)amino)ethoxy)-3-(trifluoromethyl)benzoic acid involves its interaction with molecular targets and pathways. The Boc-protected amino group can be deprotected under acidic conditions to reveal the free amine, which can then participate in various biochemical processes. The trifluoromethyl group imparts unique electronic properties that influence the compound’s reactivity and interactions.
Comparación Con Compuestos Similares
Similar Compounds
4-(2-((tert-Butoxycarbonyl)amino)ethoxy)benzoic acid: Similar in structure but lacks the trifluoromethyl group.
3-(Trifluoromethyl)benzoic acid: Contains the trifluoromethyl group but lacks the Boc-protected amino group and ethoxy linker.
Uniqueness
4-(2-((tert-Butoxycarbonyl)amino)ethoxy)-3-(trifluoromethyl)benzoic acid is unique due to the combination of its Boc-protected amino group, ethoxy linker, and trifluoromethyl-substituted benzoic acid moiety. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C15H18F3NO5 |
|---|---|
Peso molecular |
349.30 g/mol |
Nombre IUPAC |
4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]-3-(trifluoromethyl)benzoic acid |
InChI |
InChI=1S/C15H18F3NO5/c1-14(2,3)24-13(22)19-6-7-23-11-5-4-9(12(20)21)8-10(11)15(16,17)18/h4-5,8H,6-7H2,1-3H3,(H,19,22)(H,20,21) |
Clave InChI |
FRYIPHJKTMYVTP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCCOC1=C(C=C(C=C1)C(=O)O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1-Cyclopropyl-6-methoxy-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B13723284.png)

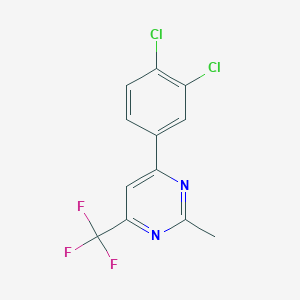
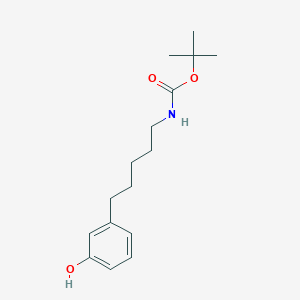
![Tert-butyl-7-[4-(4-fluorophenyl)-6-isopropyl-2-hydroxypyrimidin-5-YL]-(3R,5S)-isopropylidene-(E)-6-heptenoate](/img/structure/B13723304.png)
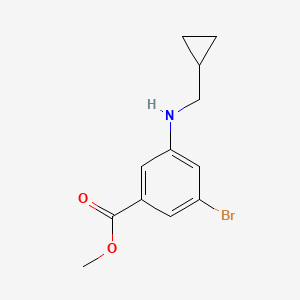
![1-[1-(2,5-Difluorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13723310.png)
![3-[5-(2-Chlorophenyl)thien-2-yl]acrylic acid](/img/structure/B13723325.png)

![(2E)-4-{2-[(2,4-dichlorophenyl)carbonyl]hydrazinyl}-4-oxobut-2-enoic acid](/img/structure/B13723333.png)
